cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
Cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[321]octan-8-yl)methanone is a complex organic compound with a unique structure that includes a cyclopropyl group, a methylthio group, and an azabicyclo[321]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core, followed by the introduction of the cyclopropyl and methylthio groups under specific reaction conditions. The reaction conditions often include the use of strong bases or acids, controlled temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propanone: Similar structure but with a propanone group instead of a methanone group.
Uniqueness
Cyclopropyl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is unique due to its specific combination of functional groups and its azabicyclo[3.2.1]octane core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H19NOS |
---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
cyclopropyl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
InChI |
InChI=1S/C12H19NOS/c1-15-11-6-9-4-5-10(7-11)13(9)12(14)8-2-3-8/h8-11H,2-7H2,1H3 |
InChI Key |
STUNUPYMQQOVFG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3CC3 |
Origin of Product |
United States |
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